1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 19985-09-2
VCID: VC0010841
InChI: InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H
SMILES: CC(C)N1CCC(C1)N.Cl.Cl
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.135

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride

CAS No.: 19985-09-2

Cat. No.: VC0010841

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.135

* For research use only. Not for human or veterinary use.

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride - 19985-09-2

Specification

CAS No. 19985-09-2
Molecular Formula C7H18Cl2N2
Molecular Weight 201.135
IUPAC Name 1-propan-2-ylpyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H
Standard InChI Key VBJDQXDPLUEPER-UHFFFAOYSA-N
SMILES CC(C)N1CCC(C1)N.Cl.Cl

Introduction

Chemical Identity and Properties

Basic Information

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is identified by the CAS number 19985-09-2 and has the molecular formula C7H18Cl2N2 with a molecular weight of approximately 201.135 g/mol. The compound is cataloged under various synonyms including 3-Amino-1-isopropylpyrrolidine dihydrochloride, 1-isopropylpyrrolidin-3-amine dihydrochloride, and 3-Pyrrolidinamine, 1-(1-methylethyl)-, hydrochloride (1:2) . This chemical is classified with HS Code 2933998090 for international trade and shipping purposes .

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number19985-09-2
Molecular FormulaC7H18Cl2N2
Molecular Weight201.135 g/mol
CBNumberCB4839789
HS Code2933998090

Physical and Chemical Properties

The physical properties of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride significantly influence its behavior in chemical reactions and biological systems. The compound should be stored at room temperature under an inert atmosphere to maintain stability . As a dihydrochloride salt, it possesses enhanced water solubility compared to its free base form, making it particularly useful for aqueous applications in biological research.

The compound's chemical reactivity is characterized by the presence of both the tertiary amine in the pyrrolidine ring and the primary amine at the 3-position. These functional groups provide multiple reaction sites for chemical transformations, including oxidation, reduction, and substitution reactions, enhancing its versatility as a synthetic building block.

Structural Analysis

The structure of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride consists of a five-membered pyrrolidine ring with a nitrogen atom that bears an isopropyl group. The primary amine functional group is positioned at carbon-3 of the pyrrolidine ring. In the dihydrochloride salt form, both the pyrrolidine nitrogen and the primary amine are protonated, with two chloride counterions balancing the positive charges.

Structurally related compounds include the free base form 1-Isopropyl-pyrrolidin-3-ylamine and the stereoisomer Isopropyl-(S)-pyrrolidin-3-yl-amine . The stereochemistry at the 3-position creates potential for different biological activities between enantiomers, a characteristic that is particularly relevant for pharmaceutical applications where stereoselectivity often determines efficacy and safety profiles.

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of pyrrolidine with isopropylamine under specific conditions. The reaction requires suitable solvents and catalysts to facilitate the formation of the desired product, followed by purification and conversion to the dihydrochloride salt form.

While the search results don't provide detailed synthetic procedures specifically for this compound, similar pyrrolidine derivatives have been synthesized using various methods. For instance, related compounds have been prepared using reaction conditions involving copper catalysts in dimethyl sulfoxide at elevated temperatures under inert atmospheres . These synthetic approaches may provide valuable insights for developing optimized methods for 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride production.

The conversion to the dihydrochloride salt typically involves treating the free base with hydrogen chloride in an appropriate solvent, followed by isolation through filtration or crystallization. This step is crucial for enhancing stability and solubility properties of the final product.

Industrial Production Considerations

For industrial-scale production of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride, several factors must be considered, including cost-effectiveness, safety protocols, and environmental impact. The synthesis would likely require optimization of reaction parameters such as temperature, solvent selection, and catalyst loading to maximize yield and purity while minimizing waste generation.

Quality control measures are essential for ensuring consistent product quality, particularly for compounds intended for pharmaceutical research. These measures would include verification of chemical identity, assessment of purity through techniques such as HPLC and NMR spectroscopy, and evaluation of physical properties to confirm conformity with specifications.

Applications and Uses

Research Applications

1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride serves as a valuable building block in organic synthesis due to its unique structural features. The presence of both the isopropyl-substituted pyrrolidine and the primary amine functional groups makes it particularly useful for constructing more complex molecules through various chemical transformations. Researchers can exploit these reactive sites to introduce additional functionalities or to create novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

The compound's well-defined stereochemistry also makes it valuable for studies investigating structure-activity relationships in biological systems. By incorporating this compound into larger molecular structures, researchers can explore how specific spatial arrangements influence interactions with biological targets such as enzymes and receptors.

Pharmaceutical Relevance

The pharmaceutical relevance of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride stems from its potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest possible applications in the development of therapeutic agents for neurological and psychiatric disorders where these neurotransmitters play crucial roles.

The compound's structural features enable it to potentially modulate central nervous system functions, making it a candidate for developing drugs targeting conditions such as depression, anxiety, and other mood disorders. Its well-defined structure allows for systematic modification to optimize properties such as receptor selectivity, blood-brain barrier penetration, and metabolic stability – all critical factors in central nervous system drug development.

Chemical Industry Applications

Beyond pharmaceutical applications, 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride finds use in the production of specialty chemicals. Its dual functionality makes it suitable for synthesizing surfactants, polymers, and other industrial chemicals requiring specific structural features. The compound's ability to participate in various chemical reactions allows for its incorporation into more complex molecular architectures with tailored properties for specific industrial applications.

Biological Activity

Neurotransmitter Interactions

One of the most significant aspects of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride is its reported interaction with neurotransmitter systems in the brain. Specifically, the compound appears to interact with serotonin and dopamine pathways, suggesting potential psychoactive properties. These interactions are likely facilitated by the compound's structural similarity to endogenous neurotransmitters and their precursors.

The pyrrolidine ring structure is found in several biologically active compounds that modulate neurotransmission, while the isopropyl group may enhance binding to specific receptor subtypes or influence the compound's ability to cross the blood-brain barrier. The primary amine group could potentially engage in hydrogen bonding interactions with receptor binding sites, further contributing to the compound's biological activity.

Market Analysis

SupplierProduct NumberPackagingPurityPrice (as of 2021)
TRCI873830100mgNot specified$45
Matrix Scientific076479250mg95+%$297
ApolloscientificOR9232881g95%$327

The availability from multiple suppliers indicates a sustained demand for this compound, likely driven by its applications in pharmaceutical research and chemical synthesis. The varying package sizes accommodate different research needs, from small-scale exploratory studies to larger synthesis projects.

Price Analysis

The pricing of 1-Isopropyl-pyrrolidin-3-ylamine dihydrochloride reflects its specialized nature and the complexity of its synthesis. As shown in Table 2, prices range from $45 for 100mg (TRC) to $327 for 1g (Apolloscientific) as of 2021 . This translates to approximately $327-$450 per gram, positioning it as a specialty research chemical rather than a bulk industrial reagent.

The relatively high price points can be attributed to several factors, including the multi-step synthesis process, purification requirements, quality control measures, and the specialized applications of the compound. The pricing structure also reveals some economies of scale, with larger quantities offering slightly better value per unit weight, although this effect is less pronounced than for more common chemicals.

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